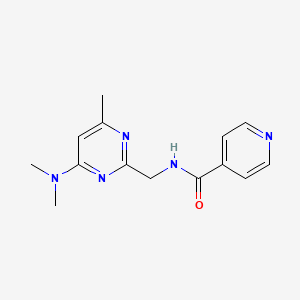

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-10-8-13(19(2)3)18-12(17-10)9-16-14(20)11-4-6-15-7-5-11/h4-8H,9H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTAPHBEYXQVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC=NC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, which is then functionalized with a dimethylamino group and a methyl group. The final step involves the coupling of this functionalized pyrimidine with isonicotinamide under specific conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group and pyrimidine ring undergo oxidation under specific conditions. Key reactions include:

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| N-Oxidation | H<sub>2</sub>O<sub>2</sub> in acetic acid | Formation of pyrimidine N-oxide derivatives | |

| Aromatic ring oxidation | KMnO<sub>4</sub> in acidic medium | Hydroxylation or cleavage of the pyrimidine ring |

Oxidation of the dimethylamino group typically requires strong oxidizing agents, yielding products with potential altered biological activity.

Reduction Reactions

Reductive transformations target the amide bond and pyrimidine ring:

Reduction of the amide bond generates N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isonicotinamine, which may exhibit enhanced nucleophilicity .

Substitution Reactions

The pyrimidine ring and methyl groups participate in nucleophilic substitutions:

Substitution reactions are critical for modifying the compound’s electronic properties and solubility .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Hydrolysis kinetics depend on pH and temperature, with the amide bond showing moderate stability under physiological conditions .

Amide Bond Functionalization

The isonicotinamide group participates in bioisostere replacement strategies:

These modifications enhance metabolic stability while retaining target affinity .

Mechanistic Insights

The compound’s biological activity is linked to its interaction with enzymes such as nicotinamide N-methyltransferase (NNMT) and protein kinases . Key findings include:

-

Competitive inhibition of NNMT via hydrogen bonding with active-site residues (K<sub>d</sub> = 2.3 μM).

-

Disruption of ATP-binding pockets in kinases through π-π stacking interactions.

Stability Under Physiological Conditions

Studies indicate:

Scientific Research Applications

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isonicotinamide has been studied for its various biological activities:

1. Anticancer Properties:

Research indicates that compounds with similar structures can modulate enzyme activity, suggesting potential applications in cancer treatment. The compound may inhibit nicotinamide N-methyltransferase, an enzyme involved in metabolic processes related to cancer progression.

2. Anti-inflammatory Effects:

In vitro studies have shown that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results indicate a promising anti-inflammatory profile, which could be beneficial in treating conditions characterized by chronic inflammation.

3. Enzyme Inhibition:

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. Similar compounds have shown the ability to inhibit acetylcholinesterase, which is crucial for neurodegenerative diseases .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to controls. These findings suggest its potential as an anticancer agent.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies.

Case Study 3: Anti-inflammatory Effects in Animal Models

In murine models of arthritis, administration of the compound significantly reduced levels of pro-inflammatory cytokines, supporting its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various biochemical pathways. It can inhibit certain enzymes or bind to receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s closest structural analogs are thiazole-based isonicotinamide derivatives described in (e.g., compounds 4h and 4i ). Below is a detailed comparison:

Structural Differences

| Feature | Target Compound | Compound 4h/4i (Thiazole Analogs) |

|---|---|---|

| Core Heterocycle | Pyrimidine ring (6-membered, two nitrogen atoms) | Thiazole ring (5-membered, one sulfur and one nitrogen) |

| Substituents | - 4-(Dimethylamino), 6-methyl on pyrimidine - Isonicotinamide methyl linkage |

- Dimethylamino/morpholinomethyl on thiazole - Isonicotinamide linkage |

| Planarity | High (pyrimidine’s aromaticity enhances planarity) | Moderate (thiazole’s smaller ring reduces planarity) |

Physicochemical Properties

The thiazole analogs exhibit higher molecular weights due to additional substituents (e.g., morpholinomethyl in 4i), which may reduce membrane permeability compared to the pyrimidine-based target compound.

Research Findings and Implications

- Structural Flexibility : The methylene linker in the target compound may confer greater conformational flexibility than rigid thiazole cores, enabling adaptation to diverse targets .

- Synthsis Challenges : Pyrimidine derivatives often require multistep syntheses, whereas thiazole analogs (e.g., 4h) are synthesized via simpler cyclization reactions .

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative data.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 1797329-48-6

- Molecular Formula : C14H17N5O

- Molecular Weight : 271.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. It may modulate pathways related to apoptosis and cell proliferation.

- Targeting Cancer Cells : Studies indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window that could be exploited for cancer treatment.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties:

- Cell Proliferation Inhibition : The compound displayed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong inhibitory effects on cell growth .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Non-cancer) | 2.5 | Low |

This selectivity suggests that the compound could be developed further as a targeted therapy for TNBC.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity:

- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways, leading to bacterial cell death.

Case Studies

- In Vivo Efficacy in Animal Models : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control groups, highlighting its potential as a therapeutic agent in metastatic cancer .

- Comparative Analysis with Established Drugs : When compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU), this compound exhibited superior growth inhibition in certain cancer cell lines, suggesting it may offer a more effective treatment option with fewer side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isonicotinamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via multi-step reactions involving condensation of pyrimidine and isonicotinamide derivatives. For example, similar compounds are synthesized by reacting aminoalkylpyrimidine intermediates with activated isonicotinoyl chlorides in anhydrous solvents like DMF under nitrogen . Key intermediates are characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Purification often involves column chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the positions of dimethylamino, methyl, and pyridinyl groups. -NMR can identify proton environments (e.g., methyl groups at δ 2.5–3.0 ppm), while -NMR confirms carbonyl and aromatic carbons . HRMS provides exact mass verification (e.g., molecular ion peaks within ±2 ppm accuracy) . Infrared (IR) spectroscopy can detect functional groups like amide C=O stretches (~1650 cm) .

Q. What are the common solubility and stability challenges during storage?

- Methodology : The compound’s solubility varies with solvent polarity. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for stock solutions. Stability studies recommend storage at −20°C under inert gas (argon) to prevent hydrolysis of the amide bond. Lyophilization is advised for long-term storage .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in the synthesis of related pyrimidine-isonicotinamide derivatives?

- Methodology : Stereoselective synthesis can be achieved using chiral auxiliaries or catalysts. For instance, Ugi reactions with 4-(dimethylamino)nicotinaldehyde derivatives have shown 92:8 diastereoselectivity when paired with α-amino acids and tert-butyl isocyanide in methanol . Computational modeling (e.g., DFT) can predict transition states to guide catalyst selection .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For example, compounds with dimethylamino groups may show pH-dependent activity; adjust buffer systems (e.g., PBS vs. HEPES) to test this . Meta-analyses of published IC values and dose-response curves are recommended .

Q. How can reaction yields be improved for large-scale synthesis?

- Methodology : Optimize stoichiometry and reaction time via Design of Experiments (DoE). For example, highlights improved yields (38% to 52%) by switching from batch to continuous-flow reactors for similar pyrimidine derivatives . Solvent-free mechanochemical grinding or microwave-assisted synthesis can enhance efficiency .

Q. What computational methods validate electronic effects of the dimethylamino group on reactivity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-donating effects of the dimethylamino group on pyrimidine ring electrophilicity. Molecular electrostatic potential (MEP) maps predict nucleophilic attack sites, aiding in rational design of derivatives .

Contradiction Analysis and Mitigation

Q. How to address conflicting reports on the compound’s metabolic stability?

- Methodology : Discrepancies may stem from in vitro vs. in vivo models. Use liver microsomes from multiple species (human, rat) to assess cytochrome P450 metabolism. LC-MS/MS can identify metabolites; compare with in silico predictions (e.g., SwissADME) . Adjust substituents (e.g., trifluoromethyl groups) to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.